2,4-DMA (hydrochloride)
Overview
Description
Scientific Research Applications
Toxicological Studies
- Subchronic Toxicity in Rats : Comparative studies on 2,4-dichlorophenoxyacetic acid (2,4-D) forms, including 2,4-D dimethylamine salt (DMA), demonstrated comparable toxicities across forms. Major findings included reductions in red cell mass, decreases in T3 and T4 levels, and changes in organ weights. These studies suggest a subchronic no-observed-effect level of 15 mg/kg/day for all three forms, including 2,4-D DMA (Charles, Cunny, Wilson, & Bus, 1996).
Environmental Impact
- Effects on Aquatic Ecosystems : Research on the application of 2,4-D DMA in ponds indicates that it stimulates the growth of rooted macrophytes at lower application rates and enhances photosynthetic uptake in phytoplankton. This suggests an ecological impact on pond ecosystems (Boyle, 1980).
Dental Development
- Impact on Dental Development in Rats : A study evaluating the effects of 2,4-D DMA on odontogenesis in rats found that it can disturb dental development, with findings such as irregular odontoblast layers and reduced enamel thickness, even at relatively low doses (Alpöz, Tosun, Eronat, Delen, & Şen, 2001).
Industrial Applications
- Prevention of Dimethylamine Vapors Emission : A study in a herbicide production plant using 2,4-D DMA highlighted methods to reduce the emission of DMA vapors. The use of packed bed scrubbers and catalytic reactors improved air quality in the production area, demonstrating applications in environmental safety and industrial hygiene (Arsenijević et al., 2008).
Herbicide Effectiveness and Safety
- Percutaneous Penetration Studies : Research on the skin absorption of 2,4-D DMA in humans indicates lower penetration compared to 2,4-D acid. This has implications for safety and effectiveness in herbicide use (Harris & Solomon, 1992).
Immunological Effects
- Induction of Apoptosis in Lymphocytes : A study found that DMA-2,4-D induces apoptosis in human lymphocytes and Jurkat T cells, involving mitochondrial damage and caspase activation. This research contributes to understanding the immunotoxic effects of 2,4-D DMA (Kaioumova, Süsal, & Opelz, 2001).
Safety And Hazards
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)propan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3;/h4-5,7-8H,6,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZBOYSFFPFJPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)OC)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-DMA hydrochloride | |
CAS RN |
33189-36-5 | |
Record name | 2,4-Dma hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033189365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-DMA HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2YP85G2U4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.